molecular formula C8H14Cl2N2O2S B1458919 Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride CAS No. 1301739-46-7

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride

Cat. No. B1458919
CAS RN: 1301739-46-7
M. Wt: 273.18 g/mol
InChI Key: KYSDUPXCQVHOMY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride is a chemical compound with the CAS Number: 1301739-46-7 . It has a molecular weight of 274.19 and its IUPAC name is ethyl 2-(2-aminoethyl)-1H-1lambda3-thiazole-4-carboxylate dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2S.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 28 C .

Scientific Research Applications

Antimicrobial Agent Development

This compound has been utilized as a starting material for synthesizing a range of heterocyclic analogues with promising roles as antibacterial and antifungal agents . The presence of the thiazole moiety is particularly significant in the development of new drugs with antimicrobial properties.

Anti-inflammatory and Analgesic Research

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride serves as a precursor in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties . This is crucial for the development of new medications that can alleviate pain and reduce inflammation in various medical conditions.

Antitumor Activity Exploration

The compound’s derivatives have been explored for their potential antitumor activities. This research is vital for discovering new chemotherapeutic agents that can target and destroy cancer cells more effectively .

Drug Discovery and Organic Synthesis

Due to its versatile chemical structure, Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride is used in drug discovery and organic synthesis. It provides a framework for creating a wide array of chemical entities that can be tested for various pharmacological activities.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science. It can be used in the synthesis of novel materials with potential use in various industries.

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety data sheet (SDS) for this compound can provide more detailed safety information .

properties

IUPAC Name

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDUPXCQVHOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride
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Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride
Reactant of Route 3
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride
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Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride

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